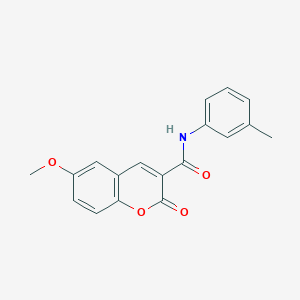
2-(3,4-dimethoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-dimethoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide, also known as TAK-659, is a novel small molecule inhibitor that has been developed by Takeda Pharmaceutical Company for the treatment of various types of cancers. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling and is essential for the survival and proliferation of B-cells.
Scientific Research Applications
Synthesis and Chemical Transformations
The compound's structure, containing both dimethoxyphenyl and thiophenyl groups, allows for diverse chemical transformations. For example, studies have shown that similar compounds are used in the synthesis of complex organic molecules, such as erythrinanes, through Mn(III)/Cu(II)-mediated oxidative radical cyclization processes (Shiho Chikaoka et al., 2003). These methodologies can be applied to the synthesis of natural products and pharmaceuticals, highlighting the potential of such compounds in organic synthesis.
Material Science and Polymer Chemistry
The presence of thiophenyl groups in compounds like "2-(3,4-dimethoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide" makes them suitable for applications in material science, particularly in the synthesis of conductive polymers. For instance, research on cationic polythiophenes shows their potential as responsive DNA-binding polymers, indicating their use in biotechnology and material science (Analyn C. Carreon et al., 2014). Such compounds could be tailored for specific applications in electronic devices or as part of advanced biomaterials.
Pharmaceutical Chemistry
Although the specific biological activities of "2-(3,4-dimethoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide" are not directly mentioned, related compounds have shown significant potential in medicinal chemistry. For example, compounds with similar structural features have been evaluated for their antitumor activity, suggesting that the chemical moiety could be explored for its pharmacological properties (L. Yurttaş et al., 2015).
Photoinitiators in Polymerization
Compounds with dimethoxyphenyl groups have been utilized as photoinitiators in the polymerization processes, indicating potential applications in the development of polymeric materials with specific properties. For instance, thioxanthone-attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators have been developed for the preparation of PMMA hybrid networks, demonstrating the utility of such compounds in creating materials with improved thermal stability and mechanical properties (Gonul S. Batibay et al., 2020).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S2/c1-22-15-6-5-13(10-16(15)23-2)11-18(21)20-19(14-7-9-24-12-14)17-4-3-8-25-17/h3-10,12,19H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWCQBOMJOTOPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC(C2=CSC=C2)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2435344.png)



![2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2435348.png)



![7-methyl-6-oxo-N-(thiophen-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2435354.png)

![1-Benzhydryl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2435357.png)
![Tert-butyl N-[(7R,8S)-8-hydroxy-5-oxaspiro[3.4]octan-7-yl]carbamate](/img/structure/B2435358.png)
![4-[3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline](/img/structure/B2435360.png)
